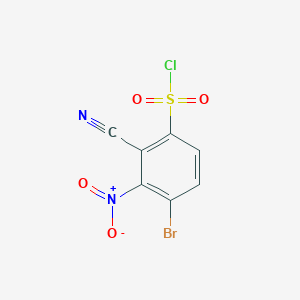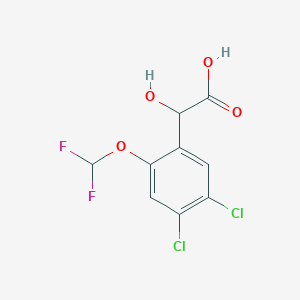
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene
概要
説明
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene is an organohalogen compound with the molecular formula C6Cl2F3I. This compound is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,4-dichloro-2,3,5,6-tetrafluorobenzene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Formation of 1,4-dichloro-2-azido-3,5,6-trifluorobenzene.
Oxidation: Formation of 1,4-dichloro-2-iodoso-3,5,6-trifluorobenzene.
Reduction: Formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene.
科学的研究の応用
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in halogen exchange reactions.
Biology: Employed in the study of halogen bonding interactions in biological systems.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-dichloro-2-iodo-3,5,6-trifluorobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows the compound to act as both a halogen bond donor and acceptor. This property is exploited in the design of supramolecular structures and materials. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilic character .
類似化合物との比較
Similar Compounds
1,3,5-Triiodo-2,4,6-trifluorobenzene: Similar in structure but with three iodine atoms instead of one.
1,4-Dichloro-2,3,5,6-tetrafluorobenzene: Lacks the iodine atom, making it less reactive in certain halogen exchange reactions.
Uniqueness
1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene is unique due to the combination of chlorine, iodine, and fluorine atoms on the benzene ring. This unique arrangement allows for specific reactivity patterns and interactions that are not observed in other similar compounds. Its ability to participate in diverse chemical reactions and form stable halogen bonds makes it a valuable compound in various fields of research .
特性
IUPAC Name |
1,4-dichloro-2,3,5-trifluoro-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F3I/c7-1-3(9)4(10)2(8)6(12)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOXSRQKJEDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)I)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















